molecular formula C7H10N2O2 B087091 methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 10250-59-6

methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No. B087091
CAS RN: 10250-59-6
M. Wt: 154.17 g/mol
InChI Key: KYQGPXFQWUSRMY-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H10N2O2 . It is also known by other names such as methyl 2,5-dimethylpyrazole-3-carboxylate and 1H-Pyrazole-5-carboxylic acid, 1,3-dimethyl-, methyl ester .


Synthesis Analysis

The synthesis of pyrazole derivatives, including methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, has been the subject of numerous studies . Various strategies have been employed, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .


Molecular Structure Analysis

The molecular structure of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate consists of a pyrazole ring with two methyl groups and a carboxylate group . The InChI string representation of the molecule is InChI=1S/C7H10N2O2/c1-5-4-6 (7 (10)11-3)9 (2)8-5/h4H,1-3H3 .


Physical And Chemical Properties Analysis

Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate has a molecular weight of 154.17 g/mol . It has a computed XLogP3-AA value of 0.8, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are both 154.074227566 g/mol .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Pyrazole derivatives, including methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate , have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacterial and fungal pathogens. The pyrazole moiety is often incorporated into pharmaceuticals due to its bioactive profile, which can be tailored for specific antimicrobial targets .

Agriculture: Herbicides and Pesticides

In the agricultural sector, pyrazole derivatives serve as active ingredients in herbicides and pesticides. Their ability to disrupt the growth of unwanted plants and pests makes them valuable for crop protection. The structural versatility of pyrazoles allows for the synthesis of compounds with selective toxicity towards particular species .

Organic Synthesis: Building Blocks

The pyrazole ring found in methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a versatile scaffold in organic synthesis. It can act as a building block for the construction of more complex molecules. Its reactivity enables the formation of various functional groups, facilitating the synthesis of a wide range of organic compounds .

Drug Discovery: Anti-inflammatory and Analgesic Agents

Pyrazole derivatives are prominent in drug discovery, particularly as anti-inflammatory and analgesic agents. Their mechanism of action often involves the modulation of cyclooxygenase enzymes, which play a key role in the inflammatory response. This makes them potential candidates for the treatment of chronic inflammatory diseases .

Coordination Chemistry: Ligands for Metal Complexes

In coordination chemistry, pyrazole-based ligands are used to form complexes with metals. These complexes have diverse applications, ranging from catalysis to materials science. The nitrogen atoms in the pyrazole ring can coordinate to metal ions, leading to the formation of stable complexes with unique properties .

Organometallic Chemistry: Catalysts

The pyrazole ring is also significant in organometallic chemistry, where it is used as a part of catalyst systems. These catalysts are employed in various chemical reactions, including polymerizations and hydrogenation processes. The stability and reactivity of pyrazole-containing catalysts contribute to their effectiveness in these applications .

Safety and Hazards

While specific safety and hazard information for methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is not available, similar compounds have been noted to cause serious eye irritation and may cause respiratory irritation .

properties

IUPAC Name

methyl 2,5-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-4-6(7(10)11-3)9(2)8-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQGPXFQWUSRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480979
Record name methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

CAS RN

10250-59-6
Record name methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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